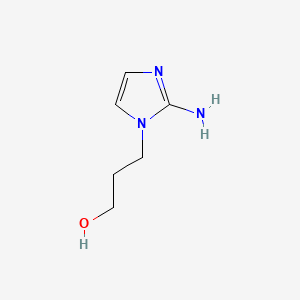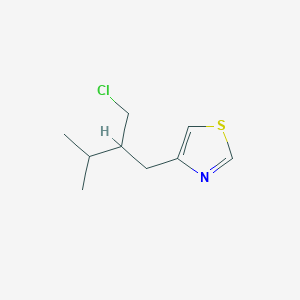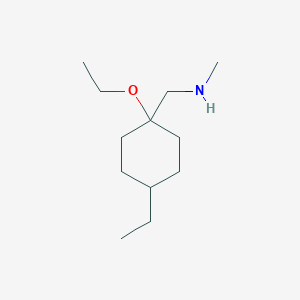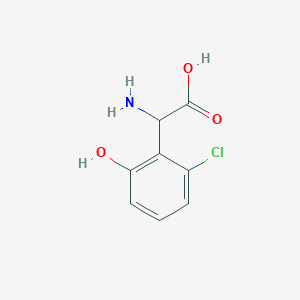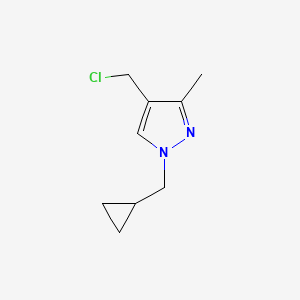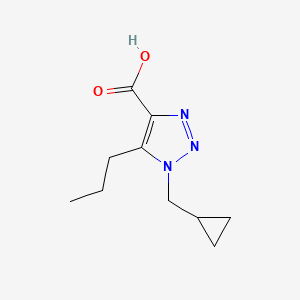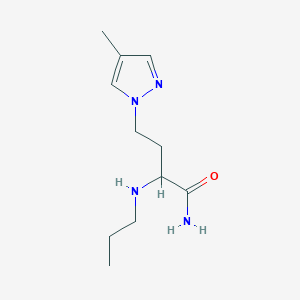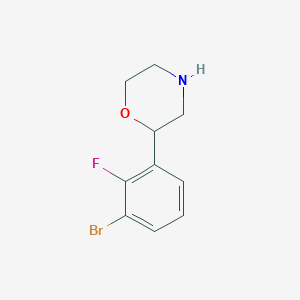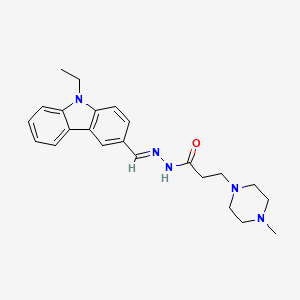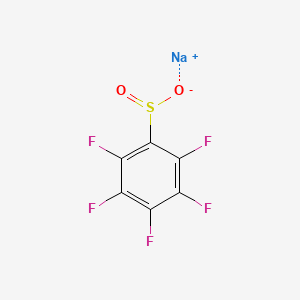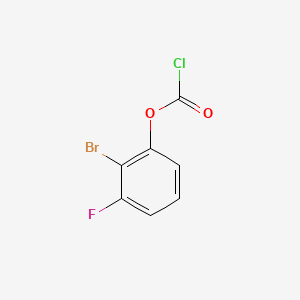
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one is a compound that features a fluorinated phenyl ring and an imidazole moiety. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts significant biological and chemical properties to the compound
Preparation Methods
The synthesis of 1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated phenyl ring and the imidazole moiety.
Coupling Reaction: The fluorinated phenyl ring is coupled with the imidazole moiety under specific reaction conditions, often involving a catalyst such as palladium or copper.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Chemical Reactions Analysis
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reactions often conducted under controlled temperatures and pressures.
Scientific Research Applications
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in studies to understand the interaction of imidazole-containing compounds with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Industrial Applications: It is also studied for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, often binding to active sites and modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Biological Effects: The compound’s effects are mediated through its ability to inhibit or activate specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
1-(3-Fluoro-4-(2-methyl-1h-imidazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds:
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11FN2O/c1-8(16)10-3-4-12(11(13)7-10)15-6-5-14-9(15)2/h3-7H,1-2H3 |
InChI Key |
WMBXUEGLHKEAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


